molecular formula C20H22O4 B6346281 (2E)-1-(4-Ethylphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one CAS No. 1354942-17-8

(2E)-1-(4-Ethylphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one

Cat. No. B6346281
CAS RN: 1354942-17-8
M. Wt: 326.4 g/mol
InChI Key: CFMZZJYEEVFJOK-ZRDIBKRKSA-N
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Description

(2E)-1-(4-Ethylphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one, otherwise known as ETPTP, is a chemical compound that has a wide range of applications in the scientific research field. It is a colorless, crystalline solid with an odorless, sweet taste, and it is used as a starting material in the synthesis of various compounds. ETPTP has been used in various laboratory experiments to study its chemical properties, biochemical and physiological effects, and its potential applications.

Scientific Research Applications

ETPTP has been used in many scientific research studies due to its chemical and physical properties. It has been used as a starting material in the synthesis of other compounds, such as 1,2,3-trihydroxypropane-1-one, which has been studied for its potential anti-cancer properties. Additionally, ETPTP has been used in studies of its reaction with ozone and other oxidizing agents, as well as its reaction with various nucleophiles.

Mechanism of Action

ETPTP has been studied for its potential mechanism of action, which involves the formation of a complex between the compound and a nucleophile. This complex is formed when the nucleophile attacks the electron-rich double bond of the ETPTP molecule, resulting in the formation of a new bond. This new bond is then attacked by the nucleophile, resulting in the formation of a new complex. This complex then undergoes further reactions, resulting in the formation of a new product.
Biochemical and Physiological Effects
ETPTP has been studied for its potential biochemical and physiological effects. It has been found to be a weak inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine in the brain. Additionally, ETPTP has been found to be a weak inhibitor of the enzyme cyclooxygenase-2, which is involved in the synthesis of prostaglandins, which are hormones that play a role in inflammation and pain.

Advantages and Limitations for Lab Experiments

The advantages of using ETPTP in laboratory experiments include its low cost, low toxicity, and its ability to form complexes with nucleophiles. Additionally, it is stable in both acidic and basic solutions, making it suitable for use in a wide variety of experiments. The main limitation of using ETPTP in laboratory experiments is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are many potential future directions for the use of ETPTP in scientific research. One potential direction is to further investigate its potential biochemical and physiological effects, as well as its potential mechanism of action. Additionally, further research could be conducted on its potential applications in the synthesis of other compounds, such as those with potential anti-cancer properties. Additionally, further research could be conducted on its potential applications in the synthesis of other compounds, such as those with potential anti-inflammatory and analgesic properties. Finally, further research could be conducted on its potential applications in the synthesis of other compounds, such as those with potential anti-microbial properties.

Synthesis Methods

ETPTP can be synthesized in a three-step process. In the first step, a Grignard reaction is used to form a tertiary alcohol from 4-ethylphenylmagnesium bromide and 2,3,4-trimethoxybenzaldehyde. In the second step, the resulting tertiary alcohol is treated with aqueous hydrochloric acid to form an aldehyde. Finally, in the third step, the aldehyde is treated with aqueous sodium hydroxide to form ETPTP.

properties

IUPAC Name

(E)-1-(4-ethylphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O4/c1-5-14-6-8-15(9-7-14)17(21)12-10-16-11-13-18(22-2)20(24-4)19(16)23-3/h6-13H,5H2,1-4H3/b12-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFMZZJYEEVFJOK-ZRDIBKRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C=CC2=C(C(=C(C=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)C(=O)/C=C/C2=C(C(=C(C=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-1-(4-Ethylphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one

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